molecular formula C11H16N4O2 B2851546 Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 99931-83-6

Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B2851546
CAS No.: 99931-83-6
M. Wt: 236.275
InChI Key: PXNBCBKGSZGMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrimidinylpiperazine Scaffolds

The exploration of pyrimidinylpiperazine derivatives began in the late 20th century, driven by the need to optimize pharmacokinetic properties of early psychotropic agents. The scaffold hopping concept, introduced in 1999, emphasized the replacement of core structures while retaining bioactivity. This approach catalyzed the development of anxiolytics like buspirone and gepirone, which feature pyrimidinylpiperazine motifs as metabolic precursors. The discovery of 1-(2-pyrimidinyl)piperazine (1-PP) as a common metabolite of azapirone-class drugs further validated the scaffold’s biological relevance. By the 2010s, pyrimidinylpiperazines expanded into oncology, exemplified by dasatinib’s use in leukemia treatment. Structural modifications, such as carboxylate esterification at the piperazine nitrogen, enhanced target selectivity and metabolic stability, as seen in ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate.

Significance of this compound in Drug Discovery

This compound serves as a multifunctional intermediate in synthesizing bioactive molecules. Its ethyl carboxylate group improves solubility, while the pyrimidine ring enables π-π stacking interactions with aromatic residues in protein binding pockets. In anticancer research, derivatives of this scaffold inhibit Bcl-XL, a prosurvival protein overexpressed in lung adenocarcinoma, with compound 21 achieving a K~i~ of 127 nM against Bcl-XL. Antimicrobial studies demonstrate that chrysin-based hybrids of this scaffold exhibit MIC values as low as 6.25 µg/ml against E. coli, surpassing ampicillin and chloramphenicol. The scaffold’s adaptability is further evidenced by its role in generating tert-butyl-protected derivatives for kinase inhibitor development.

Structural Evolution and Classification of Pyrimidine-Piperazine Hybrids

Pyrimidine-piperazine hybrids are classified based on substitution patterns and therapeutic targets:

Structural Class Key Features Example Compounds Biological Activity
N-Carboxylate Derivatives Ethyl or tert-butyl esters at N1 This compound Bcl-XL inhibition
Chrysin Hybrids Flavonoid-pyrimidine conjugates Compound 5h DNA gyrase inhibition (Glide score: -10.99 kcal/mol)
Diarylheterocyclic Analogs Dual aromatic systems Celecoxib derivatives COX-2 selectivity

The structural evolution of these hybrids follows three strategies:

  • Heterocyclic Ring Expansion : Introducing fused rings (e.g., pyrimidine to quinazoline) modulates steric and electronic properties.
  • Side Chain Functionalization : Alkyl groups (e.g., tert-butyl in CID 118023371) enhance hydrophobic interactions.
  • Bioisosteric Replacement : Substituting oxygen with sulfur in the piperazine ring improves metabolic stability.

This compound exemplifies these principles, with its SMILES string (CCOC(=O)N1CCN(CC1)C2=NC=CC=N2) encoding both hydrogen bond acceptors and a flexible piperazine backbone. Molecular dynamics simulations confirm that derivatives like 5h maintain stable interactions with fungal CYP51 enzymes through hydrophobic and van der Waals forces.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-pyrimidin-2-ylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-2-17-11(16)15-8-6-14(7-9-15)10-12-4-3-5-13-10/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNBCBKGSZGMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, piperazine (10 mmol) is reacted with 2-chloropyrimidine (10 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at 80–100°C for 12–24 hours. The reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which enhances susceptibility to nucleophilic attack. Triethylamine (1.1 equivalents) is often added to scavenge HCl generated during the reaction, preventing protonation of the piperazine and ensuring sustained nucleophilicity.

Yield Considerations :

  • Monosubstitution is favored by using a 1:1 molar ratio of piperazine to 2-chloropyrimidine. Excess piperazine may lead to disubstituted byproducts.
  • Purification via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) typically yields 70–85% of the desired product.

Acylation with Ethyl Chloroformate

The secondary amine in 1-(pyrimidin-2-yl)piperazine is acylated with ethyl chloroformate to introduce the ethyl carboxylate group. This step requires careful control to avoid over-acylation or diastereomer formation.

Protocol for Selective Monoacylation

A solution of 1-(pyrimidin-2-yl)piperazine (1 mmol) in dichloromethane (DCM) is cooled to 0°C under inert atmosphere. Ethyl chloroformate (1.1 mmol) is added dropwise, followed by triethylamine (1.2 mmol) to neutralize HCl. The reaction is stirred at 0–25°C for 2–4 hours, with progress monitored by thin-layer chromatography (TLC).

Key Parameters :

  • Solvent : Dichloromethane or toluene ensures optimal solubility and minimizes side reactions.
  • Temperature : Maintaining temperatures below 25°C prevents thermal degradation of the acylating agent.
  • Workup : The crude product is washed with aqueous HCl (1 M) to remove unreacted amines, followed by sodium bicarbonate to eliminate residual acid. Final purification via recrystallization from ethanol affords the target compound in 75–90% yield.

Alternative Synthetic Routes

Coupling Reagent-Mediated Esterification

In cases where ethyl chloroformate is unavailable, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) can facilitate esterification. A mixture of 1-(pyrimidin-2-yl)piperazine (1 mmol), ethyl hydrogen carbonate (1.2 mmol), EDC (1.5 mmol), and HOBt (1.5 mmol) in DMF is stirred at room temperature for 12 hours. This method yields 65–78% of the product but requires additional purification steps due to reagent byproducts.

Industrial-Scale Synthesis

A patented industrial process highlights the use of propionic acid derivatives for acylation under apolar solvents. While optimized for propionamide derivatives, adapting this protocol with ethyl chloroformate in toluene at 20–25°C enables scalable production (≥1 kg batches) with >90% purity after crystallization.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.25 (t, 3H, J = 7.1 Hz, CH2CH3), 3.05–3.15 (m, 4H, piperazine-H), 3.60–3.70 (m, 4H, piperazine-H), 4.12 (q, 2H, J = 7.1 Hz, OCH2CH3), 6.55 (t, 1H, J = 4.8 Hz, pyrimidine-H), 8.30 (d, 2H, J = 4.8 Hz, pyrimidine-H).
  • IR (cm⁻¹) : 1705 (C=O stretch), 1250 (C-O ester), 1550 (aromatic C=N).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) typically shows ≥98% purity for industrially synthesized batches.

Optimization and Challenges

Regioselectivity in Piperazine Substitution

The symmetry of piperazine necessitates precise stoichiometry to avoid disubstitution. Using a 10% excess of ethyl chloroformate ensures complete monoacylation while minimizing diester formation (<5% by HPLC).

Solvent and Base Selection

  • Solvent : Dichloromethane outperforms toluene in reaction rate due to better solubility of intermediates.
  • Base : Triethylamine is preferred over pyridine for its superior HCl scavenging capacity and lower cost.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Neuroprotective Effects

Research indicates that Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate exhibits neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its interaction with various neurotransmitter systems suggests it may help mitigate oxidative stress and inflammation in neuronal cells.

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which could be beneficial in conditions like arthritis and other inflammatory diseases.

Cardioprotective Properties

This compound has been investigated for its cardioprotective effects. Preclinical studies reveal that it may protect cardiac tissues from ischemic damage, potentially improving outcomes after myocardial infarction.

Anti-diabetic Activity

Recent findings suggest that this compound may enhance insulin sensitivity and glucose uptake in muscle cells, indicating its potential as an adjunct therapy for diabetes management.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is critical for optimizing its pharmacological properties. SAR studies have identified key modifications that enhance its efficacy:

ModificationEffect on Activity
Substitution on the pyrimidine ringIncreased binding affinity to target receptors
Variation in piperazine substituentsAltered solubility and bioavailability
Introduction of additional functional groupsEnhanced interaction with specific enzymes

These modifications provide insights into how structural changes can lead to improved therapeutic profiles.

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of this compound, researchers found that the compound significantly reduced neuronal cell death in models of oxidative stress. The study utilized primary neuronal cultures exposed to hydrogen peroxide, demonstrating a dose-dependent protective effect .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that this compound inhibited the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS) .

Case Study 3: Cardioprotection

In animal models of cardiac ischemia-reperfusion injury, treatment with this compound resulted in reduced infarct size and improved cardiac function post-injury. The compound's ability to modulate oxidative stress was highlighted as a key mechanism behind these effects .

Mechanism of Action

The mechanism of action of Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key structural differences and similarities between ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate and selected analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Physical/Chemical Data
This compound Ethyl carboxylate, pyrimidin-2-yl 265.27 LC-MS: [M+H]+ 486/488 (for brominated analog)
tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate tert-Butyl carboxylate, 5-chloro-pyrimidin-2-yl 327.80 HRMS: [M+H]+ 468.0996 (Cl analog)
Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]piperazine-1-carboxylate Indole-pyridine hybrid, ethyl carboxylate 445.52 NMR data available for indole derivatives
tert-Butyl 4-(4-((2-(isopropyl sulfonyl)phenyl)amino)pyrimidin-2-yl)piperazine-1-carboxylate tert-Butyl carboxylate, sulfonamide-pyrimidine 568.11 ESI [M-100]: 487.2

Key Observations :

  • Carboxylate Group : Ethyl esters (e.g., 265.27 g/mol) generally exhibit lower molecular weight and higher solubility in polar solvents compared to tert-butyl analogs (e.g., 327.80 g/mol), which offer enhanced metabolic stability due to steric hindrance .
  • Pyrimidine Modifications : Chlorine or bromine substituents (e.g., 5-chloro or 5-bromo) increase molecular weight and influence electronic properties, enhancing binding to targets like CYP121A1 .
Antimycobacterial Activity
  • This compound derivatives, such as compound XVIII (ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate), exhibit 94% inhibition of Mycobacterium tuberculosis growth but show cytotoxicity (SI < 1) .
  • In contrast, tert-butyl analogs like 25 (tert-butyl 4-(4-(2-(5-bromo-1H-indol-3-yl)ethyl)pyrimidin-2-yl)piperazine-1-carboxylate) target CYP121A1, a critical enzyme for mycobacterial survival, with potent inhibitory activity (IC₅₀ values in µM range) .
Enzyme and Receptor Targeting
  • 5-HT2C Receptor Agonists : tert-Butyl 4-(5-((3-fluorobenzyl)oxy)pyrimidin-2-yl)piperazine-1-carboxylate (pre-9b ) shows selective agonism, confirmed by NMR and LC-MS data, highlighting the role of fluorinated substituents in enhancing receptor specificity .
  • Anticancer Agents : Derivatives like (E)-N-(4-(2-(2-oxoindolin-3-ylidene)acetyl)phenyl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide (5h ) exhibit pro-apoptotic activity against leukemia cells, leveraging the pyrimidine-piperazine core for kinase inhibition .

Biological Activity

Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, along with detailed research findings and data tables.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a pyrimidine moiety and an ethyl carboxylate group. This unique structure contributes to its pharmacological properties, allowing it to interact with various biological targets.

Biological Activity Overview

The compound has been investigated for several biological activities:

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Kinase Inhibition: Compounds containing the piperazine moiety often inhibit kinases involved in cell signaling pathways. This compound may bind to these targets in a kinase-inactive conformation, disrupting normal cellular functions .
  • Sterol Biosynthesis Inhibition: It has been suggested that this compound can interfere with sterol demethylation in Leishmania species, inhibiting enzymes such as CYP51 and CYP5122A1. This action can lead to impaired growth of the parasite .
  • Apoptosis Induction: In cancer cells, the compound may activate apoptotic pathways, leading to increased caspase levels and cell cycle arrest .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AntimicrobialStaphylococcus aureus, ListeriaMIC = 0.25 - 1 μg/mL
AntiviralVarious viral strainsNot specified
AnticancerMCF-7, MDA-MB-231IC50 = 0.87 - 12.91 μM

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that the compound significantly inhibited cell proliferation compared to control treatments. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties due to the piperazine moiety. Preliminary studies indicate adequate oral bioavailability and metabolic stability, enhancing its potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves coupling pyrimidine derivatives with piperazine intermediates. Key steps include:

  • Nucleophilic substitution : Reacting 2-chloropyrimidine with piperazine under reflux in a polar aprotic solvent (e.g., DMF) to form the piperazine-pyrimidine core.
  • Esterification : Introducing the ethyl carboxylate group via reaction with ethyl chloroformate in the presence of a base like triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure high purity (>95%). Optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of pyrimidine to piperazine) to minimize by-products like unreacted intermediates or dimerization .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Confirm proton environments (e.g., piperazine N–CH₂ at δ 3.4–3.6 ppm, pyrimidine aromatic protons at δ 8.2–8.5 ppm) and carbon assignments (e.g., carbonyl C=O at ~165 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~279).
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (acetonitrile) and analyze using SHELX software for refinement .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., kinase inhibition):

  • Kinase inhibition screening : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., JAK2, EGFR) at 1–10 µM compound concentration.
  • Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Solubility and stability : Perform HPLC-UV under physiological pH (7.4) to assess degradation over 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for kinase inhibition?

  • Methodological Answer :

  • Core modifications : Replace pyrimidine with pyrazolo[3,4-d]pyrimidine (enhances ATP-binding pocket interactions) .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at pyrimidine C-5 to improve binding affinity. Test via molecular docking (AutoDock Vina) against kinase homology models .
  • Piperazine flexibility : Compare activity of rigid (e.g., tert-butyl carboxylate) vs. flexible (ethyl carboxylate) derivatives to assess conformational effects on target engagement .

Q. What experimental strategies resolve contradictions in reported bioactivity data for piperazine-pyrimidine derivatives?

  • Methodological Answer :

  • Orthogonal assays : Validate kinase inhibition using both radiometric (³²P-ATP) and luminescence-based assays to rule out assay-specific artifacts .
  • Metabolite profiling : Use LC-MS to identify active metabolites in cell lysates that may contribute to off-target effects.
  • Crystallographic analysis : Co-crystallize the compound with target kinases (e.g., PDB deposition) to confirm binding modes and resolve discrepancies in SAR .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use QikProp or SwissADME to optimize logP (target 2–3) and polar surface area (<90 Ų) for blood-brain barrier penetration.
  • Free-energy perturbation (FEP) : Simulate binding energy changes upon substituent modifications (e.g., methyl vs. trifluoromethyl groups) .
  • MD simulations : Analyze stability of ligand-kinase complexes (GROMACS) over 100 ns to prioritize derivatives with low RMSD fluctuations .

Q. What crystallographic challenges arise in resolving the 3D structure of this compound, and how are they addressed?

  • Methodological Answer :

  • Crystal growth : Use solvent vapor diffusion (e.g., methanol/dichloromethane) to obtain diffraction-quality crystals.
  • Data collection : Collect high-resolution (<1.2 Å) data at synchrotron facilities (e.g., Diamond Light Source).
  • Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. Use Olex2 for visualization and validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.